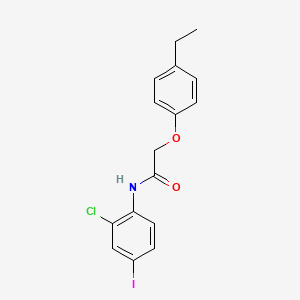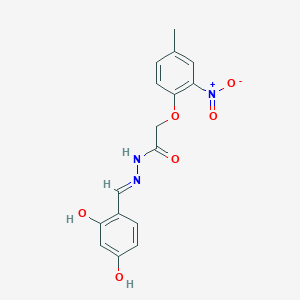
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression by modulating the acetylation status of histones.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cell proliferation, induction of apoptosis, and differentiation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce the expression of p21, a cell cycle inhibitor, and downregulate the expression of cyclin D1, a cell cycle regulator. It also induces the expression of differentiation markers such as CD11b and CD14 in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for HDAC enzymes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research on N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide. Another area of research is the combination of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide in other diseases such as neurodegenerative disorders and inflammatory diseases warrants further investigation.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 2-chloro-4-iodoaniline with 4-ethylphenol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with acetic anhydride and acetic acid to form the final compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, apoptosis, and differentiation.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(18)9-14(15)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHYBXSNVKQWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)
![8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)
![N-[2-(2-furyl)ethyl]-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6004940.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B6004992.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)
![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)